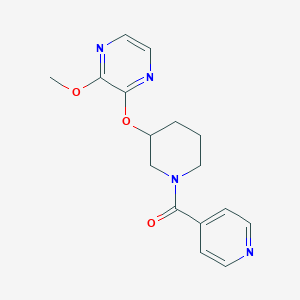

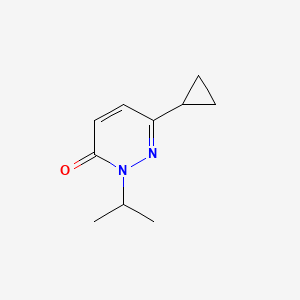

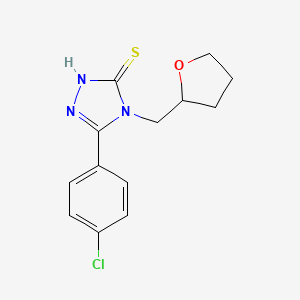

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as JNJ-31020028 and belongs to the class of small-molecule inhibitors of the protein-protein interaction between the dopamine D2 receptor (D2R) and the G protein beta-gamma subunit (Gβγ).

Scientific Research Applications

Anticancer Activity

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: has shown promise as an anticancer agent. Researchers have investigated its effects on lung carcinoma cell lines, particularly the A549 cell line. In vitro studies using MTT assays revealed its cytotoxic effect against A549 cells . Further mechanistic investigations, including molecular docking studies, have shed light on its potential as a lung cancer treatment.

Dual Kinase Inhibition

This compound has been designed as a dual inhibitor for clinically relevant kinases: Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound of interest, demonstrates promising activity against these kinases . Dual kinase inhibitors are crucial in targeted cancer therapy.

Anti-Inflammatory Properties

Chalcones, a class of compounds to which our molecule belongs, exhibit anti-inflammatory effects. The conjugated double bond and carbonyl group in chalcones contribute to their biological activity. Researchers have explored the anti-inflammatory potential of chalcones, including those with pyrazole moieties, which are present in our compound . These properties make it relevant for inflammatory disease research.

Antioxidant Activity

Chalcones and pyrazoles both possess antioxidant properties. The compound’s structure combines these features, potentially enhancing its antioxidant effects. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Researchers have investigated the antioxidant capacity of similar compounds, making this an interesting avenue for further study .

Antibacterial Potential

Chalcones have demonstrated antibacterial activity against various pathogens. While specific studies on our compound are limited, its structural features suggest potential antibacterial effects. Researchers have explored chalcones as agents against bacterial infections, and this compound could be a valuable addition to such investigations .

Antiviral Applications

Although direct evidence for antiviral activity of our compound is scarce, its chalcone and pyrazole components align with known antiviral properties. Researchers have studied chalcones and pyrazoles as potential antiviral agents. Investigating this compound’s effects against specific viruses could yield valuable insights .

properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-22-14-15(19-9-8-18-14)23-13-3-2-10-20(11-13)16(21)12-4-6-17-7-5-12/h4-9,13H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUCPEIVPJPJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

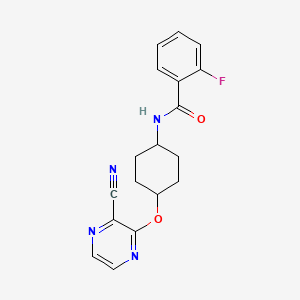

![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)

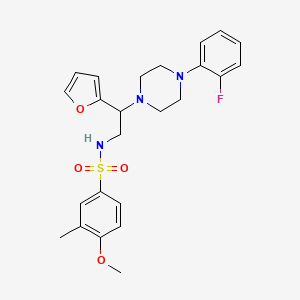

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)

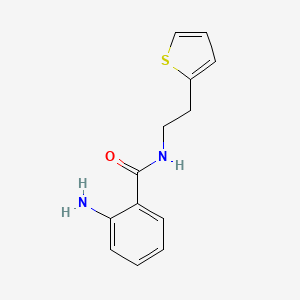

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)